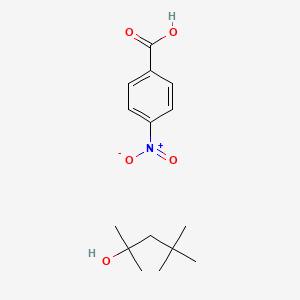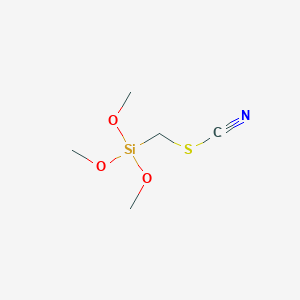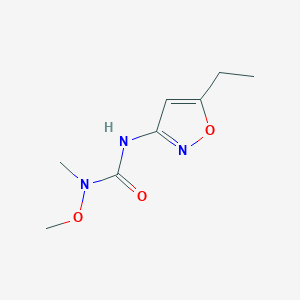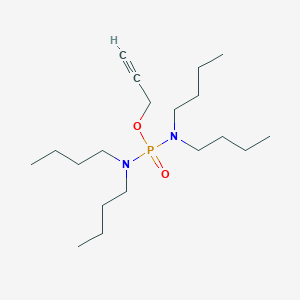
Prop-2-yn-1-yl N,N,N',N'-tetrabutylphosphorodiamidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-2-yn-1-yl N,N,N’,N’-tetrabutylphosphorodiamidate is a chemical compound with a unique structure that includes a prop-2-yn-1-yl group attached to a phosphorodiamidate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl N,N,N’,N’-tetrabutylphosphorodiamidate typically involves the reaction of prop-2-yn-1-ylamine with tetrabutylphosphorodiamidate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include acetonitrile and toluene, and the reaction is often catalyzed by transition metal complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar conditions as those described for laboratory synthesis. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Prop-2-yn-1-yl N,N,N’,N’-tetrabutylphosphorodiamidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Molecular oxygen or hydrogen peroxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phosphorodiamidates.
Applications De Recherche Scientifique
Prop-2-yn-1-yl N,N,N’,N’-tetrabutylphosphorodiamidate has several applications in scientific research:
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Prop-2-yn-1-yl N,N,N’,N’-tetrabutylphosphorodiamidate involves its interaction with specific molecular targets. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These ROS can then participate in various chemical reactions, leading to the formation of desired products.
Comparaison Avec Des Composés Similaires
Prop-2-yn-1-yl N,N,N’,N’-tetrabutylphosphorodiamidate can be compared with other similar compounds such as:
N-(prop-2-yn-1-yl)-o-phenylenediamines: These compounds also contain a prop-2-yn-1-yl group and are used in the synthesis of heterocyclic compounds with biological activity.
N,N-di(prop-2-yn-1-yl)adamantan-1-amines: These compounds are used in 1,3-dipolar cycloaddition reactions and have applications in the synthesis of pharmacologically active molecules.
The uniqueness of Prop-2-yn-1-yl N,N,N’,N’-tetrabutylphosphorodiamidate lies in its specific structure and the resulting chemical properties, which make it suitable for a wide range of applications in different fields.
Propriétés
Numéro CAS |
56305-15-8 |
|---|---|
Formule moléculaire |
C19H39N2O2P |
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
N-butyl-N-[(dibutylamino)-prop-2-ynoxyphosphoryl]butan-1-amine |
InChI |
InChI=1S/C19H39N2O2P/c1-6-11-15-20(16-12-7-2)24(22,23-19-10-5)21(17-13-8-3)18-14-9-4/h5H,6-9,11-19H2,1-4H3 |
Clé InChI |
UIZVATMSLGDSAW-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)P(=O)(N(CCCC)CCCC)OCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


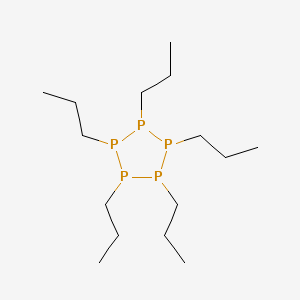

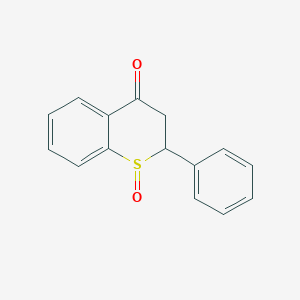
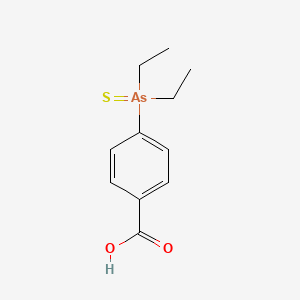
![Acetic acid;11-[chloro(dimethyl)silyl]undecan-1-ol](/img/structure/B14629463.png)
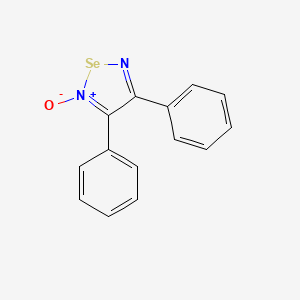
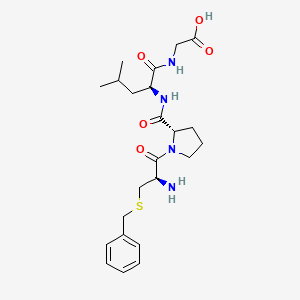
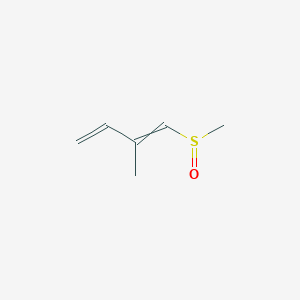
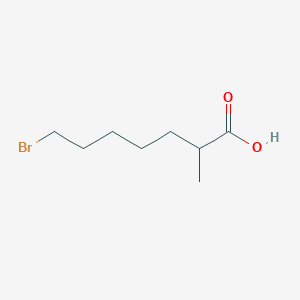
![(2R)-2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B14629496.png)
![N,N'-[(3-Chlorophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14629500.png)
